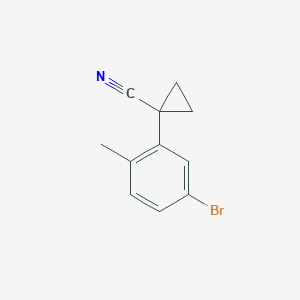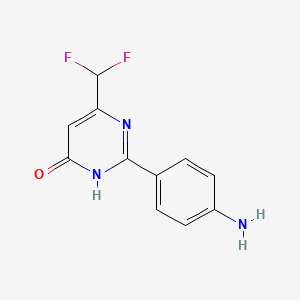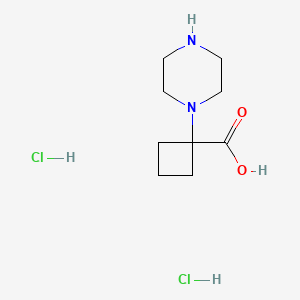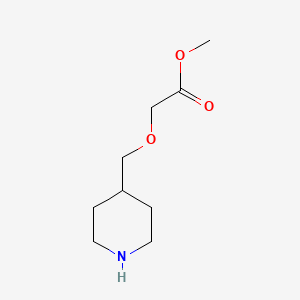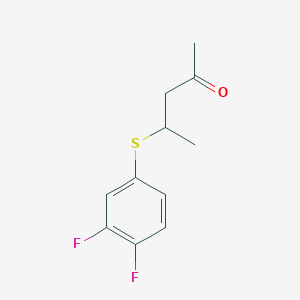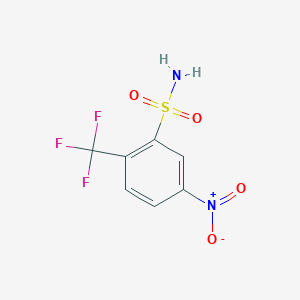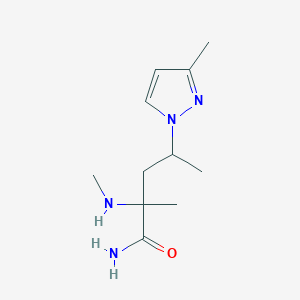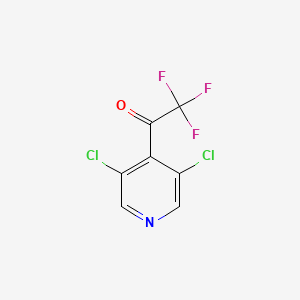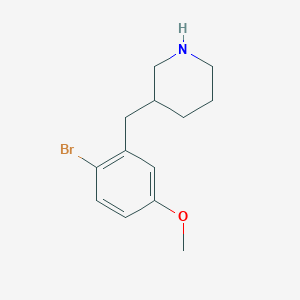
3-(2-Bromo-5-methoxybenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-5-methoxybenzyl)piperidine is an organic compound with the molecular formula C13H18BrNO It features a piperidine ring substituted with a 2-bromo-5-methoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxybenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-methoxybenzyl chloride and piperidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidine displaces the chloride in 2-bromo-5-methoxybenzyl chloride. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-5-methoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: 3-(2-Hydroxy-5-methoxybenzyl)piperidine or 3-(2-Carboxy-5-methoxybenzyl)piperidine.
Reduction: 3-(2-Methoxybenzyl)piperidine.
Substitution: 3-(2-Azido-5-methoxybenzyl)piperidine or 3-(2-Thiocyanato-5-methoxybenzyl)piperidine.
Aplicaciones Científicas De Investigación
3-(2-Bromo-5-methoxybenzyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 3-(2-Bromo-5-methoxybenzyl)piperidine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways.
Pathways Involved: The compound could modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-5-methoxybenzyl)piperidine
- 3-(2-Fluoro-5-methoxybenzyl)piperidine
- 3-(2-Iodo-5-methoxybenzyl)piperidine
Comparison
Compared to its analogs, 3-(2-Bromo-5-methoxybenzyl)piperidine may exhibit different reactivity and biological activity due to the presence of the bromo group. The bromo substituent can influence the compound’s electronic properties, making it more or less reactive in certain chemical reactions. Additionally, the size and electronegativity of the bromo atom can affect the compound’s interaction with biological targets, potentially leading to unique pharmacological profiles.
Propiedades
Fórmula molecular |
C13H18BrNO |
|---|---|
Peso molecular |
284.19 g/mol |
Nombre IUPAC |
3-[(2-bromo-5-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18BrNO/c1-16-12-4-5-13(14)11(8-12)7-10-3-2-6-15-9-10/h4-5,8,10,15H,2-3,6-7,9H2,1H3 |
Clave InChI |
IMFISNKNKMZKPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)CC2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


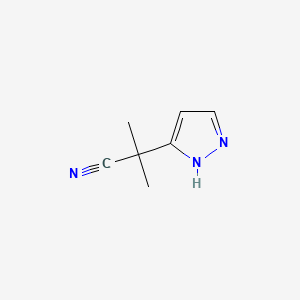
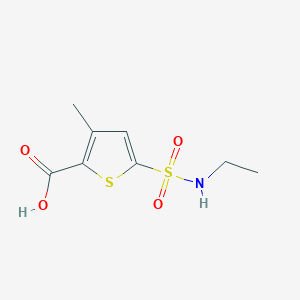
![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)

